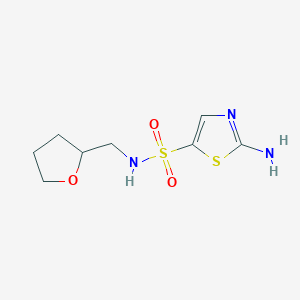

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide

Overview

Description

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide, commonly known as ATTMTS, is an organic compound that is used in a variety of scientific research applications. ATTMTS has a unique structure and properties that make it a useful compound for studying a range of biological processes.

Scientific Research Applications

Anticancer Activity

2-aminothiazole derivatives have been extensively studied for their potential as anticancer agents . They act on various cancer cell lines by interfering with cell proliferation and inducing apoptosis. For instance, some derivatives have shown promising results against leukemia cell lines by inhibiting the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia .

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial drugs. 2-aminothiazole-based compounds exhibit significant antibacterial and antifungal activities. They can function as inhibitors of bacterial DNA gyrase or as disruptors of fungal cell wall synthesis, making them valuable in the development of new antimicrobial therapies .

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents . They work by modulating the production of inflammatory cytokines or by inhibiting enzymes like cyclooxygenase, which are involved in the inflammatory process .

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. 2-aminothiazole compounds can act as antioxidants , scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage and maintaining cellular homeostasis .

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function. 2-aminothiazole derivatives have shown neuroprotective effects in various models, suggesting their potential application in the treatment of these debilitating conditions .

Antiviral Activity

The ongoing search for effective antiviral agents has led to the exploration of 2-aminothiazole derivatives. These compounds have demonstrated activity against various viruses, including HIV, by inhibiting viral replication or interfering with virus-cell interactions .

Analgesic Effects

Pain management is a critical aspect of healthcare. 2-aminothiazole derivatives have been explored for their analgesic effects , providing pain relief by acting on central or peripheral pain pathways. This makes them candidates for the development of new analgesic drugs with potentially fewer side effects .

Antithrombotic Activity

Thrombosis, the formation of blood clots, can lead to life-threatening conditions like stroke and myocardial infarction. Some 2-aminothiazole derivatives exhibit antithrombotic activity , acting as fibrinogen receptor antagonists and preventing platelet aggregation. This application is significant for the prevention and treatment of thrombotic diseases .

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide are the Bcr-Abl and HDAC1 proteins . These proteins play a crucial role in cell proliferation and gene expression, respectively .

Mode of Action

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide interacts with its targets by inhibiting their activity . This inhibition results in the suppression of cell proliferation and alteration of gene expression .

Biochemical Pathways

The action of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide affects several biochemical pathways. It impacts the Bcr-Abl pathway, which is involved in cell proliferation, and the HDAC1 pathway, which plays a role in gene expression . The downstream effects of these interactions include the suppression of cell proliferation and alteration of gene expression .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

The molecular and cellular effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide’s action include the suppression of cell proliferation and alteration of gene expression . These effects can lead to the inhibition of cancer cell growth .

properties

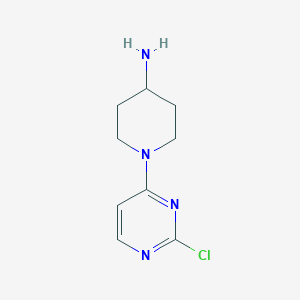

IUPAC Name |

2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFHGANHCVYVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1491761.png)

![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)